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molecular formula C12H18N2O4 B8445993 N-methyl-N-(4-nitrophenylmethyl)-2,2-dimethoxy-ethylamine

N-methyl-N-(4-nitrophenylmethyl)-2,2-dimethoxy-ethylamine

Cat. No. B8445993
M. Wt: 254.28 g/mol
InChI Key: KYLZFCDNXPCXKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07807693B2

Procedure details

A mixture of 1.56 g N-methyl-N-(4-nitrobenzyl)amine in 40 ml THF is combined with 2.85 ml of a 45% solution of 2,2-dimethoxyacetaldehyde in tert.-butylmethylether. Then 24 mg of p-TsOHx H2O and 1.12 ml glacial acetic acid are added and the mixture is stirred for 2 h. Then 1.81 g of sodium cyanoborohydride are added batchwise and the mixture is stirred for another 2 h. 5 ml of water are added to the mixture, then it is evaporated down to approx. 30% of the volume, the residue is combined with water and extracted 3× with EtOAc. The combined organic phases are dried with Na2SO4, concentrated and the crude product is purified by chromatography (Alox; petroleum ether/EtOAc 8/2->7/3).
Quantity
1.56 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.81 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six
Quantity
1.12 mL
Type
solvent
Reaction Step Seven
Name
Quantity
24 mg
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][CH:5]=1.[CH3:13][O:14][CH:15]([O:18][CH3:19])[CH:16]=O.C([BH3-])#N.[Na+]>C1COCC1.C(OC)(C)(C)C.O.C(O)(=O)C>[CH3:1][N:2]([CH2:16][CH:15]([O:18][CH3:19])[O:14][CH3:13])[CH2:3][C:4]1[CH:5]=[CH:6][C:7]([N+:10]([O-:12])=[O:11])=[CH:8][CH:9]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.56 g
Type
reactant
Smiles
CNCC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C=O)OC
Step Four
Name
Quantity
1.81 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)(C)OC
Step Six
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
1.12 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
24 mg
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred for another 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
it is evaporated down to approx. 30% of the volume
EXTRACTION
Type
EXTRACTION
Details
extracted 3× with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the crude product is purified by chromatography (Alox; petroleum ether/EtOAc 8/2->7/3)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CN(CC1=CC=C(C=C1)[N+](=O)[O-])CC(OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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